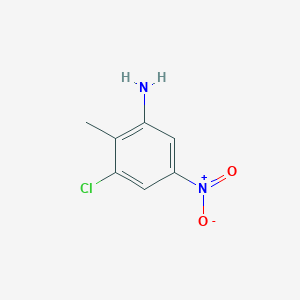

3-Chloro-2-methyl-5-nitroaniline

Übersicht

Beschreibung

3-Chloro-2-methyl-5-nitroaniline is a synthetic intermediate . It appears as a yellow to orange to brown or yellow-green solid .

Synthesis Analysis

The synthesis of 3-Chloro-2-methyl-5-nitroaniline involves several steps. The process starts with the nitration of arenes, followed by the reduction of nitroarenes . A mixture of an aromatic nitro compound, ethanol, and Fe3O4 composite is heated to reflux with stirring, followed by the dropwise addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methyl-5-nitroaniline can be viewed using Java or Javascript . The molecular weight is 172.569 .Chemical Reactions Analysis

The chemical reactions of 3-Chloro-2-methyl-5-nitroaniline involve several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .Physical And Chemical Properties Analysis

3-Chloro-2-methyl-5-nitroaniline has a density of 1.415 g/cm3, a melting point of 164-167 °C, a boiling point of 375.2 °C at 760 mmHg, and a flashing point of 180.7 °C . It is a yellow crystalline solid with moderate solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Chemical Synthesis: "3-Chloro-2-methyl-5-nitroaniline" serves as a precursor in the synthesis of complex molecules. For example, a study described the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, showcasing a multi-step process starting from commercial 4-chloro-3-nitroaniline, highlighting its role in preparing photoaffinity probes for biological studies (Lamotte et al., 1994).

Environmental and Biological Applications

- Degradation Studies: Research on the anaerobic degradation of nitroaromatic compounds, including analogs of "3-Chloro-2-methyl-5-nitroaniline," by microbial strains highlights the environmental impact and bioremediation potential of these compounds. A study demonstrated that certain microbial strains could utilize nitroaromatic compounds as sole carbon and nitrogen sources under anaerobic conditions, providing insights into environmental remediation strategies (Duc, 2019).

Antimicrobial and Material Science Applications

- Antimicrobial Activities: A study on the antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds, including analogs of "3-Chloro-2-methyl-5-nitroaniline," explored their efficacy against various bacteria and fungi. These findings indicate the potential of doped polyanilines in developing new antimicrobial materials for healthcare applications (Dhivya et al., 2015).

Analytical and Diagnostic Applications

- Probing Intracellular Redox Status: Research utilizing nitroxide radicals, related to the chemical structure of "3-Chloro-2-methyl-5-nitroaniline," as contrast agents in magnetic resonance imaging (MRI) to assess the redox status of tumors provides a unique approach to cancer diagnostics. The study showcases the use of these compounds in non-invasively assessing the intracellular redox environment, offering potential advancements in cancer imaging techniques (Hyodo et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFFTNYSNHASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methyl-5-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

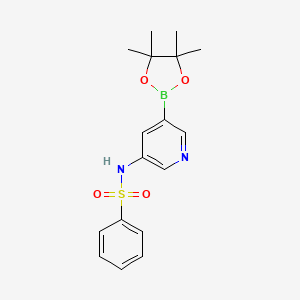

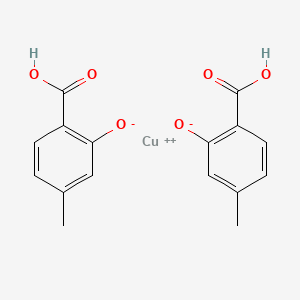

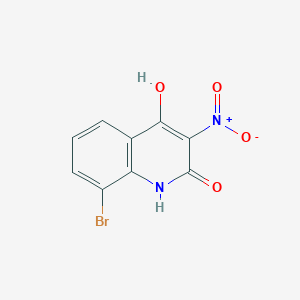

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine](/img/structure/B1524884.png)

amine](/img/structure/B1524895.png)

![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)